The compound (2E)-3-{3-[(2-chlorophenyl)methoxy]phenyl}-2-cyano-N-(4-fluorophenyl)prop-2-enamide is a synthetic organic compound with potential applications in medicinal chemistry and pharmaceutical research. Its complex structure features various functional groups, making it an interesting subject for study in drug development and chemical synthesis.
The compound can be sourced from various chemical suppliers and databases, including PubChem and BenchChem, where it is listed with specific identifiers such as the Chemical Abstracts Service number and molecular formula.
This compound belongs to the class of enamides, which are characterized by the presence of a carbon-nitrogen double bond adjacent to a carbonyl group. It also exhibits features typical of aryl compounds due to the presence of aromatic rings.
The synthesis of (2E)-3-{3-[(2-chlorophenyl)methoxy]phenyl}-2-cyano-N-(4-fluorophenyl)prop-2-enamide typically involves multi-step reactions that include:
The synthesis may require specific reagents such as:
The molecular structure of (2E)-3-{3-[(2-chlorophenyl)methoxy]phenyl}-2-cyano-N-(4-fluorophenyl)prop-2-enamide can be represented using the following structural formula:
CC(=O)N(C1=CC=C(C=C1)C=CC(=C(C#N)C2=CC=C(C=C2)Cl)OCC)F
The compound can undergo various chemical reactions, including:
Reactions typically require controlled conditions such as temperature regulation and inert atmospheres to prevent undesired side reactions.
The mechanism of action for this compound in biological systems may involve:
Research into its specific biological activity is necessary to elucidate its mechanism fully, often involving in vitro studies followed by in vivo assessments.
This compound has potential applications in:
CAS No.: 101-18-8
CAS No.: 122547-72-2
CAS No.: 89079-92-5
CAS No.: 31063-33-9
CAS No.: 22158-41-4
CAS No.: